molecular formula C22H27N3O5S B349417 Ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 315684-60-7

Ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B349417
CAS No.: 315684-60-7
M. Wt: 445.5g/mol
InChI Key: PHQLIENPPZWPSO-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, the introduction of the nitro group, and the coupling of the cyclohexylamino group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., hydrogen gas with a palladium catalyst). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(cyclohexylamino)-3-nitrobenzoate
  • Ethyl 4-(cyclohexylamino)-3-nitrobenzamide

Uniqueness

Ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

315684-60-7

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5g/mol

IUPAC Name

ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C22H27N3O5S/c1-4-30-22(27)19-13(2)14(3)31-21(19)24-20(26)15-10-11-17(18(12-15)25(28)29)23-16-8-6-5-7-9-16/h10-12,16,23H,4-9H2,1-3H3,(H,24,26)

InChI Key

PHQLIENPPZWPSO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

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